molecular formula C20H34O3 B1251942 Plakortone D

Plakortone D

Cat. No.: B1251942
M. Wt: 322.5 g/mol
InChI Key: GKZHMTFVZHATJD-WXHBFJCGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Plakortone D is a novel, bioactive bicyclic lactone isolated from Caribbean sponges of the genus Plakortis . It is recognized as the most biologically active member of the plakortone family, functioning as a potent activator of the cardiac sarcoplasmic reticulum (SR) Ca2+-pumping ATPase (SERCA) and is active at micromolar concentrations . This mechanism is of significant interest for research into cardiac muscle contraction and relaxation. The compound features a sterically congested 2,6-dioxabicyclo[3.3.0]octan-3-one furanolactone core structure . Its absolute stereochemistry has been established through total synthesis as (3S,4S,6S,10R,11E) . The first total synthesis was achieved using a Pd(II)-induced hydroxycyclization-carbonylation-lactonization sequence to construct the core, with chirality installed by asymmetric dihydroxylation (AD) technology . A modified Julia coupling was employed to attach the side chain . This compound is supplied for research applications only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

(3aS,5S,6aS)-5,6a-diethyl-5-[(E)-4-ethyloct-5-enyl]-3a,6-dihydro-3H-furo[3,2-b]furan-2-one

InChI

InChI=1S/C20H34O3/c1-5-9-11-16(6-2)12-10-13-19(7-3)15-20(8-4)17(22-19)14-18(21)23-20/h9,11,16-17H,5-8,10,12-15H2,1-4H3/b11-9+/t16?,17-,19-,20-/m0/s1

InChI Key

GKZHMTFVZHATJD-WXHBFJCGSA-N

Isomeric SMILES

CC/C=C/C(CC)CCC[C@]1(C[C@]2([C@@H](O1)CC(=O)O2)CC)CC

Canonical SMILES

CCC=CC(CC)CCCC1(CC2(C(O1)CC(=O)O2)CC)CC

Synonyms

plakortone D

Origin of Product

United States

Isolation and Natural Occurrence

Biological Sources and Specimen Collection Methodologies

Marine Sponge Genera: Plakortis halichondrioides and Plakortis simplex

Plakortone D is a secondary metabolite primarily isolated from the marine sponge Plakortis halichondrioides. mdpi.comresearchgate.netuq.edu.au This species is a notable source of a variety of polyketides, including the plakortones A-D. mdpi.comnih.gov While this compound is specifically obtained from P. halichondrioides, the closely related sponge, Plakortis simplex, is also a significant producer of other compounds in the plakortone family, namely plakortones B-F. researchgate.netuq.edu.aunih.gov

The collection of these sponges is a critical first step for isolation. Methodologies typically involve manual collection by hand, often using SCUBA diving, from their natural marine habitats. For instance, specimens of P. halichondrioides used for the initial isolation of plakortones A-D were collected by hand at a depth of 30 meters on the West Fore Reef at Discovery Bay, Jamaica. mdpi.com Similarly, other collections have been made from locations like the Lighthouse and Glover Reefs and the waters surrounding Mona Island, Puerto Rico. mdpi.comnih.gov Once collected, the sponge samples are often freeze-dried or stored at low temperatures (e.g., -20 °C) to preserve the integrity of the chemical compounds prior to extraction. mdpi.com

Geographic Distribution and Ecological Niche of Source Organisms

The primary source organism for this compound, Plakortis halichondrioides, is predominantly found in the Western Atlantic Ocean. sealifebase.se Its geographic range encompasses the Caribbean Sea, with documented populations in Belize, Brazil, and the coasts of Jamaica. mdpi.comsealifebase.se Specific locations where this species has been identified include Puerto Rico (the type locality), the Dutch Caribbean (Saba Bank, Sint Eustatius), and the Southwestern Caribbean. marinespecies.orgdutchcaribbeanspecies.org This sponge occupies shallow marine ecological niches, occurring on reefs and in mangrove ponds. mdpi.comsealifebase.se

Plakortis simplex, the source of other plakortones, has a wider, though distinct, distribution. It is primarily considered a Mediterranean and Northeast Atlantic species. marinespecies.org However, populations have also been recorded in the Bermuda archipelago, the Indian Ocean (Madagascar, Mozambique, Seychelles), and off the coasts of Cuba. marinespecies.org

Sponge SpeciesPrimary Location of this compoundGeographic DistributionEcological Niche
Plakortis halichondrioides YesWestern Atlantic: Caribbean, Belize, Brazil, Jamaica, Puerto Rico. mdpi.comsealifebase.semarinespecies.orgreefguide.orgShallow marine habitats, reefs, mangrove ponds. mdpi.comsealifebase.se
Plakortis simplex No (Source of Plakortones B-F)Predominantly Mediterranean/NE Atlantic; also found in Bermuda, Indian Ocean, Cuba. marinespecies.orgmarinespecies.orgMarine environments.

Chromatographic and Extraction Procedures for Isolation

The isolation of this compound from sponge biomass is a multi-step process that relies on the principles of solubility and differential partitioning. The initial step involves extracting the crude mixture of organic compounds from the sponge tissue, which is then followed by a series of chromatographic techniques to separate and purify the target molecule.

Solvent-Based Extraction Techniques

Solvent-based extraction is the foundational method for liberating this compound and other polyketides from the freeze-dried and ground sponge material. The choice of solvent is crucial and is based on the polarity of the target compounds. For the isolation of plakortones A-D, a sequential extraction procedure using solvents of differing polarity has been successfully employed. mdpi.com

A typical protocol involves the following steps:

Initial Extraction: The dried, powdered sponge is first extracted with a less polar solvent like ethyl acetate (B1210297). mdpi.com This is followed by extraction with a more polar solvent, such as methanol (B129727), to ensure a broad range of compounds are solubilized. mdpi.com

Alternative Solvents: Other solvent systems have also been utilized. For example, some protocols use ethanol (B145695) for the initial homogenization and extraction of P. halichondrioides. mdpi.com In other studies, a 1:1 mixture of chloroform (B151607) and methanol is used to grind and extract the sponge material. mdpi.com

Liquid-Liquid Partitioning: The crude extract obtained is often a complex mixture. To simplify it, liquid-liquid partitioning is used. The crude gum is suspended in water and then extracted with a non-polar solvent like n-hexane. mdpi.com This step separates the highly non-polar compounds (like lipids) from moderately polar compounds, including this compound.

Extraction MethodSolvents UsedTarget SpongeReference
Sequential ExtractionEthyl acetate, MethanolP. halichondrioides mdpi.com
HomogenizationEthanolP. halichondrioides mdpi.com
Grinding/ExtractionChloroform/Methanol (1:1)P. halichondrioides mdpi.com
Partitioningn-Hexane and WaterP. halichondrioides mdpi.com
Dichloromethane/Methanol ExtractionDichloromethane, MethanolP. simplex mdpi.com

Advanced Chromatographic Separation (e.g., HPLC, Preparative TLC, Column Chromatography)

Following initial extraction and partitioning, the resulting enriched fraction containing this compound undergoes several stages of chromatographic purification to isolate the compound to homogeneity.

Column Chromatography (CC): This is often the first step in the purification cascade. The crude or partitioned extract is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. mdpi.com A solvent or a gradient of solvents (e.g., mixtures of n-hexane and ethyl acetate) is passed through the column, separating the mixture into various fractions based on the differential adsorption of the components to the silica. mdpi.comnih.gov In some procedures, Sephadex LH-20, a size-exclusion chromatography medium, is used prior to silica gel chromatography. mdpi.com

Preparative Thin-Layer Chromatography (TLC): Active fractions obtained from column chromatography are often subjected to further purification using preparative TLC. mdpi.com This technique uses a glass plate coated with a thick layer of silica gel. The sample is applied as a band, and the plate is developed in a solvent system that provides good separation. The band corresponding to this compound is then physically scraped from the plate, and the compound is eluted from the silica with a suitable solvent. rochester.edu

High-Performance Liquid Chromatography (HPLC): HPLC is the final and most powerful step in the purification process, used to yield highly pure this compound. mdpi.com This technique employs a high-pressure pump to pass the solvent (mobile phase) through a column packed with very fine particles (stationary phase), leading to high-resolution separations. psecommunity.org Reverse-phase columns are commonly used, where the stationary phase is non-polar, and a polar mobile phase is employed. nih.gov The use of HPLC is essential for separating closely related isomers and achieving the purity required for structural elucidation and biological assays. mdpi.comresearchgate.net

The combination of these techniques—column chromatography for bulk separation, preparative TLC for intermediate purification, and HPLC for final polishing—was instrumental in the first successful isolation of this compound. mdpi.com

Structural Elucidation and Stereochemical Characterization

Comprehensive Spectroscopic Analysis Techniques

Various spectroscopic methods are employed to determine the planar structure and relative stereochemistry of Plakortone D. These techniques provide detailed information about the connectivity of atoms and their spatial arrangement. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D: COSY, HMQC, HMBC, NOESY)

NMR spectroscopy is a fundamental tool in the structural elucidation of organic compounds like this compound. researchgate.netmdpi.comjst.go.jpprinceton.eduresearchgate.netcam.ac.ukemerypharma.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial. researchgate.netmdpi.comjst.go.jpprinceton.eduresearchgate.netemerypharma.com

1D NMR (1H and 13C NMR): These provide information on the types of protons and carbons present in the molecule, their chemical environments, and their multiplicity (for 1H NMR), which helps in identifying different functional groups and carbon types. researchgate.netmdpi.comjst.go.jp

2D NMR Techniques:

COSY (COrrelation SpectroscopY): Reveals proton-proton couplings, indicating which protons are coupled to each other through typically two or three bonds. researchgate.netmdpi.comjst.go.jpprinceton.eduresearchgate.netemerypharma.comresearchgate.net This helps in establishing the connectivity of adjacent protons and assembling spin systems. princeton.eduemerypharma.com

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): Show correlations between protons and the carbons to which they are directly attached (one-bond correlations). researchgate.netmdpi.comjst.go.jpprinceton.eduresearchgate.netemerypharma.comresearchgate.net This is essential for assigning carbon signals to specific protons. princeton.eduemerypharma.com

NOESY (Nuclear Overhauser Effect SpectroscopY) / ROESY (Rotating-frame Overhauser Effect SpectroscopY): Show correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. researchgate.netmdpi.comjst.go.jpprinceton.eduemerypharma.comresearchgate.net These correlations are fundamental for determining the relative stereochemistry of chiral centers and the conformation of the molecule in solution. researchgate.netmdpi.comjst.go.jp

Detailed analysis of these NMR data allows for the complete assignment of proton and carbon signals and the determination of the planar structure and relative configuration of this compound. researchgate.netmdpi.comjst.go.jp

Mass Spectrometry (MS) for Elemental Composition and Fragmentation Analysis (e.g., HRESIMS, ESI-MS, HRDCIMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound, as well as to provide information about its fragmentation pattern, which can help confirm structural features. collectionscanada.gc.camdpi.comnih.govjst.go.jpprinceton.edumdpi.comnih.govmdpi-res.comull.es

HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) / ESI-MS (Electrospray Ionization Mass Spectrometry): These techniques are commonly used to determine the accurate mass of the molecule, which allows for the determination of its elemental formula. researchgate.netmdpi.comresearchgate.net ESI is a soft ionization technique suitable for polar and thermolabile compounds. mdpi.com

HRDCIMS (High-Resolution Desorption Chemical Ionization Mass Spectrometry): This is another high-resolution mass spectrometry technique that can be used to determine the molecular formula. researchgate.netmdpi.com

Analysis of the fragmentation pattern in the mass spectrum can provide clues about the substructures present in this compound. mdpi-res.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic transitions within the this compound molecule. collectionscanada.gc.camdpi.comprinceton.edumdpi-res.com

IR Spectroscopy: Measures the absorption of infrared radiation by the molecule, which corresponds to the vibrational modes of its chemical bonds. researchgate.netmdpi.comhaflonggovtcollege.ac.in This technique is useful for identifying the presence of characteristic functional groups such as hydroxyl, carbonyl, and carbon-carbon double bonds. researchgate.netmdpi.com

UV-Vis Spectroscopy: Measures the absorption of ultraviolet and visible light, which is related to electronic transitions within the molecule. researchgate.netmdpi.comhaflonggovtcollege.ac.inuni-muenchen.dedenovix.com UV-Vis spectroscopy can provide information about conjugated systems and certain chromophores present in this compound. researchgate.netmdpi.comuni-muenchen.de

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules like this compound. researchgate.netmdpi.comnih.govmdpi.comull.esacs.orgencyclopedia.pubresearchgate.net ECD measures the differential absorption of left and right circularly polarized light by a chiral sample as a function of wavelength. ull.esencyclopedia.pub The resulting ECD spectrum is highly sensitive to the absolute stereochemistry and conformation of the molecule. ull.esencyclopedia.pub By comparing the experimental ECD spectrum with calculated ECD spectra for different possible stereoisomers, the absolute configuration can be assigned. mdpi.comnih.govresearchgate.netull.esencyclopedia.pubresearchgate.net

Computational Chemistry for Structural Confirmation and Stereochemistry

Computational chemistry methods play an increasingly important role in confirming structural assignments and determining the stereochemistry of complex natural products, including this compound and its analogues. researchgate.netmdpi.comresearchgate.netnih.govresearchgate.netmdpi.comacs.orgresearchgate.net

Quantum Mechanical (QM) Calculations of NMR Chemical Shifts (e.g., DP4+ analysis)

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are used to predict NMR chemical shifts for different possible stereoisomers. researchgate.netmdpi.comresearchgate.netnih.govresearchgate.netmdpi.comacs.orgresearchgate.netresearchgate.net These calculated shifts are then compared to the experimental NMR data. researchgate.netmdpi.comresearchgate.netresearchgate.net

DP4+ Analysis: The DP4+ probability analysis is a statistical method that compares calculated and experimental NMR chemical shifts (both 1H and 13C) to provide a quantitative measure of the likelihood that a proposed structure and stereochemistry is correct. mdpi.comresearchgate.netnih.govresearchgate.netmdpi.comacs.org This method is particularly useful for assigning the relative configuration of flexible molecules where traditional NMR methods like NOE may not be sufficient. mdpi.comresearchgate.netresearchgate.net

By combining spectroscopic data with computational predictions of NMR shifts and using statistical analysis like DP4+, researchers can confidently assign the relative and sometimes absolute stereochemistry of this compound. mdpi.comresearchgate.netnih.govresearchgate.netmdpi.comacs.org

Time-Dependent Density Functional Theory (TDDFT) for ECD Calculations

Time-Dependent Density Functional Theory (TDDFT) coupled with Electronic Circular Dichroism (ECD) calculations has emerged as a powerful tool for determining the absolute configuration of chiral molecules. nih.govnih.govresearchgate.netfaccts.de In the context of this compound and related compounds, TDDFT/ECD calculations have been employed to assign the absolute stereochemistry, particularly for flexible parts of the molecule where traditional methods might be less conclusive. nih.govnih.gov This computational method involves calculating the ECD spectrum for possible stereoisomers and comparing the calculated spectra to the experimental ECD spectrum. A good match between a calculated spectrum and the experimental data provides strong evidence for the absolute configuration of the analyzed compound. nih.govnih.govresearchgate.netfaccts.de

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis play a crucial role in understanding the three-dimensional structure and flexibility of this compound, which is essential for accurate spectroscopic analysis and the interpretation of experimental data like NOE correlations. researchgate.net Computational methods, such as those employing the OPLS force field and Monte Carlo Multiple Minimum (MCMM) or Low Mode Conformational Search (LMCS) methods, are used to explore the potential energy surface of the molecule and identify low-energy conformers. mdpi.com Further optimization of these conformers at the quantum mechanical level, using functionals like MPW1PW91, allows for more accurate predictions of molecular properties, including NMR chemical shifts. mdpi.com Analyzing the spatial arrangement of atoms in the most stable conformers helps in the assignment of relative configurations based on observed NOE enhancements. researchgate.netjst.go.jp

Chemical Derivatization and Degradation for Stereochemical Assignment (e.g., Mosher's Method, chemical correlation)

Chemical derivatization and degradation techniques have been historically significant in the stereochemical characterization of natural products, including this compound. The modified Mosher's method, which involves forming diastereomeric esters with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), has been widely used to determine the absolute configuration of chiral centers in proximity to a hydroxyl group. clockss.orgmdpi.comrsc.orgjst.go.jpcollectionscanada.gc.caresearchgate.net By analyzing the differential NMR chemical shifts of the protons in the derived Mosher esters, the absolute configuration of the alcohol can be deduced. mdpi.comrsc.orgacs.org Chemical correlation, another valuable technique, involves converting the compound of unknown stereochemistry into a known compound or a derivative with established stereochemistry. clockss.orgresearchgate.netmdpi.com This allows for the transfer of stereochemical information from the known compound to the unknown. For this compound, chemical correlation studies, often in conjunction with synthesis, have been instrumental in confirming its structure and absolute stereochemistry. acs.orgacs.orgclockss.orgnih.gov For instance, the hydrogenation of plakortone C, a related plakortone, yielded a saturated plakortone identical to natural plakortone F, thus establishing the structure and absolute stereochemistry of plakortone F and providing insights into the stereochemical relationships within the plakortone family. nih.govacs.orgacs.org

Elucidation of the Bicyclic Furanolactone Core

A defining structural feature of this compound is its bicyclic furanolactone core, specifically a 2,6-dioxabicyclo[3.3.0]octan-3-one moiety. nih.govresearchgate.netacs.orgacs.orgacs.org The elucidation of this core structure relied heavily on detailed spectroscopic analyses, including 1D and 2D NMR techniques such as 1H NMR, 13C NMR, COSY, HMQC, and HMBC. clockss.orgmdpi.commdpi.commdpi.com These experiments provide information about the connectivity of atoms and the types of functional groups present. For example, HMBC correlations from specific protons to carbons helped establish the connections within the bicyclic system and the presence of the lactone carbonyl. mdpi.com The sterically congested nature of this core presented challenges in its synthesis and full stereochemical assignment. acs.orgacs.orgnih.gov Synthetic studies aimed at constructing this core have also contributed to its structural confirmation. nih.govresearchgate.netacs.orgacs.orgacs.orgrsc.orgnih.govjst.go.jp A palladium(II)-mediated hydroxycyclization-carbonylation-lactonization cascade has been reported as an efficient method to access this bicyclic furanolactone core. nih.govresearchgate.netacs.orgacs.orgacs.orgnih.gov

Determination of Absolute and Relative Stereoconfigurations

The determination of both absolute and relative stereoconfigurations of this compound has been a comprehensive effort utilizing a combination of spectroscopic, chemical, and computational methods. Initial studies often relied on detailed NMR spectral analyses, including NOE studies, to establish the relative stereochemistry of the molecule. acs.orgclockss.orgmdpi.comjst.go.jp However, assigning the absolute configuration required additional techniques. Total synthesis has played a crucial role in confirming the absolute stereochemistry of this compound. acs.orgacs.orgclockss.orgcollectionscanada.gc.caresearchgate.netnih.gov By synthesizing this compound through a stereocontrolled route and comparing the spectroscopic data and optical rotation with the natural product, researchers were able to definitively assign its absolute configuration. acs.orgacs.orgnih.gov The absolute stereochemistry of this compound has been established as (3S,4S,6S,10R,11E). nih.govresearchgate.netacs.orgacs.org Mosher's method has been applied to determine the absolute configuration of specific chiral centers, particularly those with hydroxyl groups. clockss.orgmdpi.comrsc.orgjst.go.jpcollectionscanada.gc.ca Furthermore, computational methods like TDDFT/ECD calculations have been used to support and confirm the absolute stereochemical assignments. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netuq.edu.au The combination of these techniques has allowed for the complete elucidation of the complex stereostructure of this compound. collectionscanada.gc.ca

Biosynthetic Pathways and Precursors

Polyketide Biogenesis from Acetate (B1210297) Pathway

Polyketides are a diverse class of natural products synthesized via the acetate pathway. This process involves the Claisen condensation of acyl-CoA starter units (such as acetyl-CoA, propionyl-CoA, and methylmalonyl-CoA) and extender units (typically malonyl-CoA or methylmalonyl-CoA). mdpi.comresearchgate.net These condensation reactions are catalyzed by polyketide synthases (PKSs). mdpi.com The linear polyketide chain is assembled through iterative cycles of condensation, reduction, and dehydration steps, similar to fatty acid biosynthesis. mdpi.com

Involvement of Polyketide Synthases (PKSs)

Polyketide synthases are large, multifunctional enzymes responsible for the biosynthesis of polyketides. mdpi.com In marine sponges, there is strong evidence suggesting that many polyketides, including those from Plakortis species, are produced by symbiotic microorganisms that reside within the sponge tissue. nih.govnih.gov Metagenomic studies of marine sponges have led to the discovery of novel PKS genes and gene clusters, supporting the role of sponge symbionts in the production of these compounds. nih.govnih.govfrontiersin.orgfrontiersin.org For instance, screening the metagenome of Plakortis simplex has revealed new groups of mono-modular type I PKS/fatty acid synthase (FAS) enzymes, specifically associated with sponge symbionts. nih.gov

Proposed Biosynthetic Cascade and Intermediate Transformations

The biosynthesis of plakortone D and other plakortones likely involves a series of enzymatic transformations of a linear polyketide precursor. While the complete biosynthetic pathway to this compound has not been fully elucidated, proposed cascades involve the introduction of a hydroperoxy group and subsequent cyclization events. acs.orgacs.org

Hydroperoxy Group Introduction and Cyclization

A key step in the biosynthesis of many cyclic peroxides from marine sponges, including those related to plakortones, is the introduction of a hydroperoxy group into a polyketide-derived precursor. acs.org This is often followed by cyclization. One proposed mechanism involves the cyclization of a 6-hydroperoxydienoic acid intermediate, following the stereospecific introduction of the hydroperoxy group. acs.org

Relationship with Seco-Plakortolides and Plakortolides

Studies on related compounds from Plakortis and Plakinastrella sponges have revealed potential biosynthetic relationships between plakortolides, seco-plakortolides, and plakortones. acs.orgnih.govfu-berlin.de Isolated seco-plakortolides have been shown to convert into plakortones under mild conditions, suggesting a possible pathway involving C-6 hydroxy attack on an α,β-unsaturated lactone intermediate. acs.org This conversion occurs with retention of configuration, supporting a direct relationship. acs.org Plakortolides are bicyclic peroxylactones, while seco-plakortolides are characterized by a tetrahydrofuran (B95107) ring-opened seco-plakortone skeleton. nih.gov The structural similarities and observed interconversions in laboratory settings provide strong evidence for a biosynthetic link between these classes of compounds. acs.orgfu-berlin.de

Theoretical Models of Peroxide Biosynthesis (e.g., Capon's Model)

Theoretical models have been proposed to rationalize the biosynthesis of polyketide endoperoxides found in marine sponges. Capon's model, initially developed for norterpene peroxides, has been extended to explain the formation of polyketide endoperoxides, including those related to plakortin. rsc.orgwgtn.ac.nz This model often involves reactions analogous to oxylipin biosynthesis. wgtn.ac.nz While specific details for this compound biosynthesis within this model require further investigation, it provides a theoretical framework for understanding the enzymatic oxygenation and cyclization processes involved in forming the peroxide moiety. rsc.org

Genomic and Metagenomic Insights into Biosynthetic Gene Clusters in Marine Sponges

Genomic and metagenomic analyses of marine sponges and their associated microbial communities have become crucial for understanding the biosynthetic potential of these complex holobionts. acs.orgnih.govfrontiersin.orgfrontiersin.orgrsc.org These studies aim to identify the biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites like this compound. nih.govfrontiersin.org Metagenomic sequencing of sponge microbiomes has revealed a high degree of biosynthetic novelty, particularly within underexplored bacterial phyla associated with sponges. nih.gov The identification of PKS genes and other tailoring enzymes within these BGCs provides direct genetic evidence for the microbial origin of many sponge polyketides and offers potential avenues for investigating the specific enzymes involved in this compound biosynthesis. nih.govnih.govfrontiersin.org

Chemical Synthesis Approaches

Rationale for Total Synthesis of Plakortone D and Analogues

The pursuit of the total synthesis of this compound and its related compounds is driven by several key objectives. A primary goal is the definitive confirmation of the proposed chemical structure and, critically, the absolute stereochemistry of the natural product. nih.govcollectionscanada.gc.caresearchgate.netacs.org The successful first total synthesis of this compound, for instance, was pivotal in establishing its (3S,4S,6S,10R,11E) configuration. acs.orgnih.govnih.gov Beyond structural confirmation, total synthesis offers a means to obtain this compound in quantities that surpass those available through isolation from natural sources, thereby supporting more extensive biological evaluations and potentially paving the way for therapeutic development. nih.govresearchgate.netacs.org Furthermore, the ability to synthesize this compound and its analogues allows for systematic modifications to the structure, enabling detailed investigations into structure-activity relationships (SAR) and the identification of the specific molecular features responsible for its biological effects, such as the activation of SR-Ca2+-pumping ATPase. acs.orgnih.govnih.govresearchgate.netacs.orgrsc.org

Synthetic Strategies for the Bicyclic Furanolactone Core Construction

The core structural motif of this compound is a highly congested 2,6-dioxabicyclo[3.3.0]octan-3-one system. acs.orgnih.gov The construction of this bicyclic furanolactone core with precise stereochemical control has been a central challenge in its total synthesis, leading to the development of specialized synthetic methodologies.

A highly effective strategy for assembling the plakortone core involves a cascade reaction catalyzed by palladium(II). acs.orgnih.govnih.govresearchgate.netacs.orgacs.orgresearchgate.netresearchgate.netuq.edu.au This reaction sequence typically utilizes an appropriate ene-1,3-diol as the starting material. acs.orgnih.govacs.orgresearchgate.net Under the influence of a palladium(II) catalyst, a series of transformations occur in a single operation, including hydroxycyclization, carbonylation, and subsequent lactonization, leading to the efficient formation of the desired bicyclic furanolactone framework. acs.orgnih.govnih.govresearchgate.netacs.orgacs.orgresearchgate.netresearchgate.netuq.edu.au This palladium-catalyzed cascade has proven to be a powerful method for accessing the characteristic core structure of the plakortone family. acs.orgnih.govnih.govacs.orgresearchgate.net

The introduction of specific stereocenters in the precursors destined to form the plakortone core is often achieved through Asymmetric Dihydroxylation (AD), commonly known as AD-technology. nih.govcollectionscanada.gc.caresearchgate.netacs.orgacs.orgresearchgate.netuq.edu.auresearchgate.net In the synthesis of this compound, AD-technology has been employed to establish the correct chirality in protected homoallylic alcohols, which serve as key intermediates. acs.orgnih.govnih.govacs.orgresearchgate.netuq.edu.auuq.edu.au The stereochemical information set during the asymmetric dihydroxylation is then propagated through the subsequent synthetic steps, ultimately defining the stereochemistry of the bicyclic lactone core. researchgate.net This method allows for the highly selective addition of hydroxyl groups across a double bond, controlling both the relative and absolute configurations of the newly created chiral centers. researchgate.net

Stereocontrolled Side Chain Assembly

The side chain of this compound is connected to the bicyclic core, and the precise stereochemistry of this chain, particularly the geometry of the double bond, is crucial for the biological activity of the molecule. Stereocontrolled synthetic methods are therefore essential for the assembly and attachment of this fragment.

The union of the synthesized bicyclic lactone core with the side chain fragment has been accomplished using various coupling reactions. acs.orgnih.govnih.govresearchgate.netacs.orgacs.orgresearchgate.netuq.edu.auresearchgate.netresearchgate.net A modified Julia coupling has been reported as a method for connecting a sulfone-activated side chain precursor with a lactone aldehyde derived from the core synthesis. acs.orgnih.govnih.govresearchgate.netacs.orgacs.orgresearchgate.netuq.edu.auresearchgate.netresearchgate.net The modified Julia coupling is a valuable synthetic transformation for the formation of carbon-carbon double bonds between two molecular fragments, often allowing for control over the resulting alkene geometry. und.edu

Achieving the correct (11E) configuration of the double bond within the side chain is a critical aspect of this compound synthesis. acs.orgnih.govacs.orgresearchgate.net Stereospecific methods are utilized to ensure the formation of the desired alkene geometry. One approach involves carrying the double bond through the synthetic route in a protected form, such as a stereodefined diol. acs.orgnih.govacs.orgresearchgate.net The E-double bond can then be revealed through a stereospecific syn-elimination reaction, for instance, via an orthoester derivative. acs.orgnih.govacs.orgresearchgate.net Stereospecific elimination reactions are indispensable tools in the synthesis of complex natural products for precisely establishing the configuration of alkene functionalities. nih.gov

Enantioselective and Non-Stereoselective Synthetic Routes

Early synthetic efforts towards this compound and other plakortones emerged shortly after their initial identification. collectionscanada.gc.ca The first enantioselective total synthesis of this compound was reported in 2001 by researchers at Université Laval, utilizing a convergent strategy involving a series of stereocontrolled steps. collectionscanada.gc.ca Key steps in this synthesis included the Sharpless asymmetric epoxidation, Davis chiral oxaziridine (B8769555) asymmetric hydroxylation, and a Pd(II)-mediated cascade alkoxycarbonylation-lactonization to construct the plakortone core. collectionscanada.gc.ca The side chain was attached to the core aldehyde via a Wittig reaction, followed by hydrogenation. collectionscanada.gc.ca

A non-stereoselective total synthesis of racemic this compound was reported by Kitching's group in 2002. collectionscanada.gc.canih.gov This approach established the structure and absolute stereochemistry of this compound. nih.govuq.edu.au Their synthesis of the bicyclic lactone core involved a palladium(II)-induced hydroxycyclization-carbonylation-lactonization sequence on an enediol. nih.govuq.edu.au Chirality in the enediol was introduced using asymmetric dihydroxylation (AD) technology. nih.govuq.edu.au The side chain was attached using a modified Julia coupling, also constructed using AD methodology. nih.govuq.edu.au This approach was noted to enable the acquisition of other plakortones and analogues in the correct natural stereochemical series. nih.govuq.edu.au

Another enantioselective synthesis of functionalized bicyclic lactones, representing the core structures of plakortones, has also been described. nih.govrsc.org The configurations of these synthetic core structures were confirmed through X-ray crystallographic analyses of their precursors. nih.govrsc.org

While enantioselective routes aim to produce a single stereoisomer, non-stereoselective (racemic) syntheses yield a mixture of enantiomers. collectionscanada.gc.ca The development of both types of routes has been crucial for understanding the structural complexity of this compound and for providing access to the compound for further studies.

Development of Synthetic Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

The biological activity of this compound, particularly its effect on cardiac SR-Ca2+-pumping ATPase, has motivated the development of synthetic analogues and derivatives to explore structure-activity relationships (SAR). nih.govacs.orgrsc.orgresearchgate.net SAR studies aim to understand how modifications to the chemical structure of a compound affect its biological activity. sysrevpharm.org

As part of SAR investigations, various modifications to the this compound structure have been explored. For instance, α and β diols of this compound have been prepared using the Sharpless asymmetric dihydroxylation procedure. researchgate.netresearchgate.net These derivatives allow for the assessment of the role of specific hydroxyl groups in the compound's activity.

The synthetic approaches developed for this compound and other plakortones have facilitated the creation of analogues with variations in the side chain and the bicyclic core. nih.govuq.edu.au The ability to synthesize plakortones and their analogues in the correct stereochemical series is particularly valuable for SAR studies, as stereochemistry can significantly influence biological activity. nih.govuq.edu.ausysrevpharm.org

Detailed SAR studies on plakortin, a related polyketide endoperoxide, and its related scaffolds have indicated that the formation of discrete carbon-centered radicals plays a key role in their effects. rsc.org While this specifically relates to plakortin, it highlights the importance of understanding the mechanistic basis of activity through structural modifications.

The synthesis of plakortone analogues with modified side chains or core structures allows researchers to probe the specific features of the molecule responsible for its interaction with biological targets, such as the SR-Ca2+-pumping ATPase. nih.govacs.orgrsc.org This systematic modification and testing of synthetic derivatives are fundamental to SAR studies and the potential development of new therapeutic agents based on the plakortone scaffold. sysrevpharm.org

Biological Activities in Preclinical and in Vitro Models

Sarcoplasmic Reticulum Ca2+-Pumping ATPase (SR-Ca2+-ATPase) Activation

Plakortones A-D represent a class of compounds identified as activators of cardiac SR-Ca2+-pumping ATPase, exhibiting activity at micromolar concentrations. mdpi.comnih.govacs.orgmdpi-res.com Plakortone D, in particular, has been highlighted as the most potent activator among plakortones A-D in enhancing the initial rates of oxalate-supported Ca2+ uptake using isolated cardiac SR-vesicles. clockss.orgacs.orgmdpi-res.comresearchgate.netacs.orgresearchgate.net This activity is considered relevant for addressing irregularities in cardiac relaxation. acs.org

Mechanistic Investigations of ATPase Modulation

Studies involving the total synthesis of this compound have not only confirmed its structure and absolute stereochemistry but also facilitated the acquisition of plakortones and their analogues in the correct stereochemical series. acs.orgacs.org As part of structure-activity relationship (SAR) investigations, the α and β diols of this compound were prepared. researchgate.netresearchgate.net These synthetic efforts contribute to understanding how structural features of this compound relate to its ability to modulate SR-Ca2+-pumping ATPase activity. acs.orgacs.org

In Vitro Anticancer Activity Spectrum

Beyond its effects on SR-Ca2+-ATPase, this compound and related plakortones have shown in vitro cytotoxic activity against several cancer cell lines. mdpi.comnih.govclockss.orgacs.orgmdpi-res.com

Cytotoxicity against Murine Fibrosarcoma Cell Lines

Plakortones B-F have exhibited moderate cytotoxicity against the murine fibrosarcoma cell line WEHI 164. nih.govmdpi-res.comresearchgate.net While specific IC50 values for this compound against this cell line are not explicitly detailed in all sources, related polyketides from Plakortis species, including plakortin and its derivatives, have shown varying levels of cytotoxicity against WEHI 164 cells. mdpi.com For example, plakortin showed an IC50 of 7.0 μg/mL, while its 9,10-dihydro derivative was much less active (IC50 > 20 μg/mL). mdpi.com

Growth Inhibitory Effects on Human Colon Cancer Cells (e.g., HCT-116)

Certain polyketides isolated from Plakortis sp., including compounds structurally related to plakortones, have demonstrated selective growth inhibitory activity against human colon cancer cells, such as HCT-116. nih.govmdpi.comsemanticscholar.orgresearchgate.netresearchgate.netnih.gov For instance, compounds 6 and 7 from one study showed potent growth inhibitory effects toward HCT-116 cells with IC50 values of 7.2 ± 1.1 μM and 7.4 ± 1.7 μM, respectively. mdpi.comsemanticscholar.org These values were comparable to that of the positive control, adriamycin (IC50 4.1 μM). nih.govmdpi.comsemanticscholar.orgresearchgate.netnih.gov While these studies discuss related compounds, they indicate the potential for plakortone-like structures to impact colon cancer cell growth.

Activity against Human Breast Cancer Cells (e.g., MCF-7)

Some compounds from Plakortis species, including those with structural similarities to plakortones, have also been evaluated for activity against human breast cancer cells like MCF-7. nih.govmdpi.comsemanticscholar.orgresearchgate.netresearchgate.netnih.govnih.gov In some cases, these compounds showed selective activity towards MCF-7 cells. nih.govmdpi.comsemanticscholar.orgresearchgate.netresearchgate.netnih.gov However, other studies evaluating different plakortone derivatives, such as gracilioether M and 9,10-dihydroplakortone G, showed IC50 values greater than 100 μM against MCF-7 cells after 72 hours of treatment, suggesting less potent cytotoxicity in those specific instances. nih.gov Compound 3 in one study displayed weak activity against MCF-7 cells. mdpi.comsemanticscholar.org

Evaluation in Human Erythroleukemia Cells (e.g., K562)

Evaluation of polyketides from Plakortis sp. has also included testing against human erythroleukemia cells, such as the K562 cell line. nih.govmdpi.comsemanticscholar.orgresearchgate.netresearchgate.netnih.govmdpi.comoncotarget.com Similar to the findings with MCF-7 cells, some plakortone-related compounds have shown selective activity towards K562 cells. nih.govmdpi.comsemanticscholar.orgresearchgate.netresearchgate.netnih.gov For example, compound 6 in one study exhibited activity against K562 cells, while compound 7 also showed activity against this cell line. mdpi.comsemanticscholar.org Compound 3 displayed weak activity against K562 cells. mdpi.comsemanticscholar.org

Table: In Vitro Cytotoxicity of Selected Plakortis Compounds on Cancer Cell Lines

CompoundCell LineIC50 (μM)NotesSource
Compound 6HCT-1167.2 ± 1.1Potent growth inhibitory effect mdpi.comsemanticscholar.org
Compound 7HCT-1167.4 ± 1.7Potent growth inhibitory effect mdpi.comsemanticscholar.org
AdriamycinHCT-1164.1Positive control nih.govmdpi.comsemanticscholar.orgresearchgate.netnih.gov
Compound 6K562Not specifiedShowed activity mdpi.comsemanticscholar.org
Compound 7K562Not specifiedShowed activity mdpi.comsemanticscholar.org
Compound 3K562Weak activity mdpi.comsemanticscholar.org
Compound 6MCF-7Not specifiedShowed activity mdpi.comsemanticscholar.org
Compound 7MCF-7No activity mdpi.comsemanticscholar.org
Compound 3MCF-7Weak activity mdpi.comsemanticscholar.org
Gracilioether MMCF-7169After 72h treatment nih.gov
11,12-dihydrogracilioether MMCF-7119After 72h treatment nih.gov
Mixture of 9,10-dihydroplakortone G and plakortone GMCF-7299After 72h treatment nih.gov
PlakortinWEHI 1647.0 μg/mLAfter 72h treatment mdpi.com
9,10-dihydroplakortinWEHI 164> 20 μg/mLAfter 72h treatment mdpi.com
Plakortones B-FWEHI 164Moderate cytotoxicity nih.govmdpi-res.comresearchgate.net

Studies on Prostate Cancer and Melanoma Cell Lines (e.g., DU-145, A-2058)

Studies have investigated the activity of compounds isolated from Plakortis species against human cancer cell lines, including prostate cancer (DU-145) and melanoma (A-2058). While some related polyketides, such as manadodioxan D and 13-oxo-plakortide F, have demonstrated activity against DU-145 and A-2058 cells with reported IC50 values nih.gov, direct evidence regarding the activity of this compound specifically against these cell lines appears limited in the available research. One study mentioned minimal activity detected for seco-plakortide F acid (compound 2), a related compound, against these cancer cell lines nih.govchem960.com.

Antimalarial Activity in Parasite Models

This compound has shown promising antimalarial activity in various parasite models.

Efficacy against Plasmodium falciparum Strains

In vitro evaluations have demonstrated the efficacy of this compound against strains of Plasmodium falciparum, the parasite responsible for most malaria deaths. This compound (referred to as compound 279 in one study) exhibited in vitro antiplasmodial activity against the P. falciparum D6 and W2 strains. The half-maximal inhibitory concentration (IC50) values were reported as 7.8 µM for the D6 strain and 8.7 µM for the W2 strain.

Antiplasmodial Activity in Plasmodium berghei Models

The antiplasmodial activity of this compound has also been assessed in Plasmodium berghei models, which are commonly used in preclinical malaria research. A mixture containing plakortinic acids C and D showed antiplasmodial activity against P. berghei parasites with an EC50 of 5.3 µM in an in vitro drug luminescence assay. Furthermore, this compound itself has demonstrated potent activity against P. berghei, with an EC50 of 2.8 ± 0.4 μM, showing higher potency compared to Plakortone A in one study.

Antiplasmodial Activity of this compound

Parasite ModelStrain (if specified)Assay TypeEC50/IC50 (µM)Citation
Plasmodium falciparumD6In vitro7.8
Plasmodium falciparumW2In vitro8.7
Plasmodium bergheiNot specifiedIn vitro luminescence2.8 ± 0.4
Plasmodium bergheiNot specifiedIn vitro luminescence5.3*

*Note: This value was reported for a mixture of plakortinic acids C and D.

Antimicrobial Activity Studies

Investigations into the antimicrobial properties of compounds from Plakortis sponges have also been conducted.

Antibacterial Effects (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis)

Early studies on the crude ethanol (B145695) extract of Plakortis halichondrioides indicated inhibitory activity against Staphylococcus aureus and Escherichia coli. This activity was initially linked to plakortin, a related compound also found in the sponge. While various compounds from marine sponges, including polyketides, have shown antibacterial effects against a range of bacteria including S. aureus and E. coli, direct evidence specifically detailing the antibacterial activity of this compound against these particular strains is not prominently featured in the consulted literature. Regarding Mycobacterium tuberculosis, a related compound, seco-plakortide F acid, isolated from P. halichondrioides, exhibited moderate inhibition with a Minimum Inhibitory Concentration (MIC) of 75.1 µg/mL. nih.gov Other compounds from Plakortis species have also shown moderate-to-weak activity against M. tuberculosis H37Rv. However, specific data on the activity of this compound against M. tuberculosis was not explicitly found.

Antifungal Properties

Mechanistic Investigations at the Molecular and Cellular Level

Identification and Characterization of Molecular Targets

Plakortone D, a polyketide metabolite isolated from Caribbean sponges of the genus Plakortis, has been identified as a potent and specific modulator of a key enzyme involved in cellular calcium homeostasis. nih.gov Extensive research has pinpointed its primary molecular target as the sarcoplasmic reticulum Ca(2+)-pumping ATPase (SERCA). nih.govresearchgate.net this compound is distinguished among its analogues as the most effective activator of this essential ion pump. nih.govresearchgate.net

The SERCA pump is a transmembrane protein located in the membrane of the sarcoplasmic reticulum (SR) in muscle cells and the endoplasmic reticulum (ER) in non-muscle cells. Its function is crucial for maintaining low cytosolic calcium concentrations by actively transporting Ca(2+) ions from the cytosol into the lumen of the SR/ER, a process that is vital for muscle relaxation and a vast array of cellular signaling events. The activation of SERCA by this compound enhances the rate of calcium uptake into these stores, thereby directly influencing intracellular calcium dynamics.

Identified Molecular Target of this compound

TargetCellular LocationFunctionEffect of this compound
Sarcoplasmic Reticulum Ca(2+)-pumping ATPase (SERCA)Sarcoplasmic/Endoplasmic Reticulum MembraneActive transport of Ca(2+) from cytosol to SR/ER lumenActivation; enhances the rate of Ca(2+) uptake

Role of Peroxide Moiety in Bioactivity

A defining structural feature of many bioactive marine polyketides, including some related to the plakortones, is the presence of a peroxide moiety, often within a 1,2-dioxane (B1202867) or 1,2-dioxolane ring. researchgate.netnih.gov This functional group is widely considered to be a key element of their mechanism of action, acting as a pro-drug that can be activated under specific physiological conditions.

The bioactivity of peroxide-containing natural products is frequently linked to their interaction with intracellular ferrous iron (Fe(II)). It is proposed that the endoperoxide bridge undergoes reductive cleavage mediated by Fe(II), a reaction analogous to the Fenton reaction. This cleavage of the O-O bond is hypothesized to generate highly reactive oxygen-centered radicals, such as alkoxyl radicals. mdpi.com Subsequent reactions can lead to the formation of various reactive oxygen species (ROS), which can induce oxidative stress and damage cellular macromolecules like lipids, proteins, and nucleic acids.

Following the initial iron-induced homolysis of the peroxide bond, the resulting oxygen-centered radicals can undergo further rearrangements, such as β-scission. This process can lead to the formation of stabilized carbon-centered radicals. researchgate.netnih.gov These carbon radicals are themselves reactive intermediates that can engage in a variety of subsequent reactions, including covalent modification of biological targets. mdpi.com Furthermore, these radical intermediates can be oxidized to form electrophilic species, such as aldehydes or ketones, which can then covalently bind to nucleophilic residues (e.g., cysteine, lysine, histidine) on proteins, leading to enzyme inhibition or modulation of protein function.

Proposed Bioactivation of Peroxide-Containing Compounds

StepProcessKey ReactantsGenerated Intermediates/Products
1Reductive CleavagePeroxide Moiety, Ferrous Iron (Fe(II))Oxygen-Centered Radicals
2Radical RearrangementOxygen-Centered RadicalsCarbon-Centered Radicals, Reactive Oxygen Species (ROS)
3Target InteractionCarbon Radicals, Electrophilic SpeciesCovalent modification of cellular macromolecules

Interaction with Specific Enzymes and Receptors (e.g., DNA Polymerase, Protein Tyrosine Phosphatases)

While the primary characterized target of this compound is the SERCA pump, the broader class of marine-derived polyketides has been shown to interact with a variety of other enzymes. nih.govresearchgate.net For instance, synthetic analogues of related marine oxylipins, the manzamenones and plakoridines, have demonstrated potent inhibition of DNA polymerases alpha and beta. nih.gov DNA polymerase inhibitors are a critical class of compounds that disrupt DNA synthesis, a process essential for cell division, making them valuable in antiviral and anticancer research. patsnap.comscbt.com However, direct inhibitory activity of this compound itself on DNA polymerases has not been specifically reported.

Similarly, protein tyrosine phosphatases (PTPs), such as PTP1B, are another important class of enzymes involved in cellular signaling. researchgate.net PTPs regulate phosphorylation cascades, and their inhibition is a therapeutic strategy for conditions like diabetes and cancer. researchgate.netbioorganica.com.ua Small molecules can interact with PTPs through various mechanisms, often involving binding to the catalytic site or allosteric sites. nih.govnih.gov To date, specific interactions between this compound and protein tyrosine phosphatases have not been documented in the reviewed literature. The most substantiated bioactivity for this compound remains its specific activation of SERCA. nih.gov

Influence on Cellular Pathways and Signaling Cascades

By activating the SERCA pump, this compound directly influences cellular calcium (Ca(2+)) signaling pathways. nih.gov Calcium is a ubiquitous second messenger that controls a multitude of cellular processes, including gene transcription, cell proliferation, apoptosis, and muscle contraction. The precise regulation of cytosolic Ca(2+) levels is therefore critical for normal cell function.

The this compound-induced enhancement of SERCA activity leads to a more rapid clearance of Ca(2+) from the cytosol into the sarcoplasmic or endoplasmic reticulum. This modulation can have significant downstream effects on signaling cascades that are dependent on the amplitude, frequency, and duration of cytosolic Ca(2+) transients. plos.org For example, in cardiac muscle, efficient Ca(2+) re-uptake by the SR is essential for relaxation and for reloading the SR stores in preparation for the next contraction. By activating this process, this compound can alter the dynamics of the cardiac contraction-relaxation cycle. The perturbation of Ca(2+) homeostasis can affect numerous signaling proteins, including calmodulin, calcineurin, and various Ca(2+)-dependent kinases and phosphatases, thereby influencing a wide array of cellular responses.

Structure-Activity Relationship (SAR) Studies to Delineate Key Pharmacophores

Structure-activity relationship (SAR) studies, which correlate the chemical structure of a compound with its biological activity, are crucial for identifying the key molecular features required for its function, known as the pharmacophore. d-nb.infomdpi.com For the plakortone family, SAR insights can be gleaned by comparing the structures of different analogues with their reported bioactivities.

This compound is considered the most potent activator of the SR-Ca(2+)-pumping ATPase among the known plakortones. nih.govresearchgate.net Its unique structure and absolute stereochemistry, confirmed as (3S,4S,6S,10R,11E) through total synthesis, are critical for this high activity. nih.govsemanticscholar.org

Key structural features contributing to its bioactivity include:

The Bicyclic Lactone Core: The sterically congested 2,6-dioxabicyclo[3.3.0]octan-3-one moiety is the defining motif of the plakortone family and is essential for activity. nih.govresearchgate.net

Stereochemistry: The specific spatial arrangement of substituents on the bicyclic core and the side chain is paramount. The synthesis of various stereoisomers has demonstrated that only the natural configuration possesses high potency, highlighting the strict stereochemical requirements of its molecular target. semanticscholar.org

The Side Chain: The nature and geometry of the side chain attached to the lactone core significantly modulate activity. This compound possesses an unsaturated side chain with a specific (11E)-double bond, which differentiates it from other members like Plakortone F (saturated side chain) and Plakortone C (which has an additional methyl group), contributing to its superior activity. nih.govresearchgate.net

These observations suggest that the pharmacophore for SERCA activation involves the precise three-dimensional presentation of the bicyclic lactone system in combination with the specific length, rigidity, and stereochemistry of the aliphatic side chain.

Structural Comparison and Activity of Selected Plakortones

CompoundKey Structural FeaturesReported Activity
This compound(3S,4S,6S,10R,11E) stereochemistry; unsaturated side chainMost effective activator of SR-Ca(2+)-pumping ATPase nih.govresearchgate.net
Plakortone CSimilar core to D, but with an additional methyl groupBiologically active nih.govresearchgate.net
Plakortone EDifferent side chain structure and stereochemistryBioactive, exhibits cytotoxic activity semanticscholar.org
Plakortone FSaturated side chain (hydrogenated version of Plakortone C)Biologically active nih.govresearchgate.net

Current Research Perspectives and Future Directions

Challenges in Sustainable Supply of Marine Natural Products for Research

One of the primary hurdles in the research and development of marine natural products, including Plakortone D, is the challenge of obtaining a sustainable and sufficient supply of the compound. Marine organisms, particularly sponges from which many plakortones are isolated, often produce these compounds in minute quantities. chem960.com Traditional collection methods from their natural habitats can be environmentally damaging and are not scalable to meet the demands for extensive biological evaluation, preclinical studies, or potential therapeutic development. chem960.com The limited availability of natural compounds poses a serious obstacle, especially as pharmacological research progresses to more advanced stages requiring larger amounts of material. mdpi-res.com This scarcity necessitates the exploration of alternative supply strategies to ensure consistent access to this compound for ongoing research.

Advancements in Chemical Synthesis for Scalable Production and Diversity-Oriented Synthesis

Significant efforts have been directed towards the chemical synthesis of marine natural products to address the supply issue and enable the creation of analogues with potentially improved properties. The first total synthesis of this compound has been reported, which was crucial in confirming its structure and absolute stereochemistry. This synthetic achievement established a route to access this compound and provides a foundation for potentially scalable production.

Chemical synthesis also plays a vital role in diversity-oriented synthesis (DOS). DOS is a strategy that aims to generate collections of structurally diverse molecules from common starting materials, exploring a broader range of chemical space than traditional target-oriented synthesis or combinatorial chemistry. While specific applications of DOS directly yielding this compound analogues were not detailed in the search results, the principles of DOS are highly relevant to marine natural product research. By using key structural motifs of plakortones as scaffolds, chemists can synthesize libraries of related compounds to identify novel biological activities or improve upon existing ones. Scalable synthetic routes, such as the reported total synthesis of this compound, are essential for providing sufficient material for screening and further investigation of these diverse libraries.

High-Throughput Screening for Novel Biological Activities and Targets

High-throughput screening (HTS) is a powerful tool in drug discovery that allows for the rapid assessment of large libraries of compounds against specific biological targets or phenotypic assays. This approach is highly applicable to the study of marine natural products like this compound. HTS can be used to screen this compound and its synthetic analogues against a wide array of biological targets, such as enzymes, receptors, or cell lines, to identify novel activities beyond those initially reported.

By miniaturizing assays and automating the screening process, HTS can efficiently identify potential "hits" or "leads" that modulate a target in a desired way. While HTS alone does not provide information on toxicity or bioavailability, it is invaluable for quickly identifying compounds with promising biological interactions that warrant further investigation. Applying HTS to libraries of plakortone derivatives generated through synthesis or isolation could accelerate the discovery of new therapeutic applications or provide insights into previously unknown biological pathways influenced by these compounds.

Advanced Computational Approaches for Drug Discovery and Mechanism Prediction

Computational approaches have become indispensable in modern drug discovery, complementing experimental methods at various stages. For marine natural products like this compound, computational tools can be used for a variety of purposes, including predicting biological activity, identifying potential targets, understanding mechanisms of action, and guiding the design of new analogues.

Techniques such as molecular docking and virtual screening can predict how this compound might bind to known biological targets, suggesting potential therapeutic uses. Quantitative structure-activity relationship (QSAR) models can be built based on the structures and activities of this compound and its analogues to predict the activity of new, unsynthesized compounds, thereby prioritizing synthesis efforts. Furthermore, computational methods can assist in analyzing complex biological data generated from experiments, helping to elucidate the molecular mechanisms by which this compound exerts its effects. The integration of computational predictions with experimental validation can significantly streamline the research process for marine natural products.

Interdisciplinary Research Integrating Chemical Biology, Omics Technologies, and Marine Ecology

Advancing the understanding and utilization of marine natural products like this compound requires a highly interdisciplinary approach. Integrating chemical biology, omics technologies (such as genomics, proteomics, and metabolomics), and marine ecology provides a holistic perspective on these compounds.

Chemical biology approaches can help to probe the interactions of this compound with biological systems at a molecular level, identifying protein binding partners or cellular pathways affected by the compound. Omics technologies can provide broad insights into the biological context of this compound production and activity. For example, genomics and transcriptomics can help identify the biosynthetic gene clusters responsible for plakortone production in marine sponges or associated microorganisms. chem960.com Metabolomics can provide a comprehensive profile of the metabolites present in the source organism, potentially revealing other related bioactive compounds.

Furthermore, understanding the ecological role of this compound in its natural marine environment can provide clues about its biological activities. Marine ecology studies can investigate the interactions between the producing organism and other marine life, potentially revealing the evolutionary pressures that led to the production of such compounds. By integrating data and expertise from these diverse fields, researchers can gain a more complete picture of this compound, from its biosynthesis and ecological function to its potential therapeutic applications.

Q & A

Q. How is Plakortone D structurally characterized, and what spectroscopic methods are essential for confirming its molecular framework?

this compound's structure is confirmed using 1D/2D NMR (e.g., NOESY correlations for stereochemical assignments) and mass spectrometry (HRMS for molecular formula validation). Absolute stereochemistry is determined via optical rotation comparisons with synthetic standards and computational models . For example, NOESY correlations in natural plakortones help assign the bicyclic lactone core's configuration .

Q. What are the natural sources of this compound, and how is it isolated from marine sponges?

this compound is isolated from Plakortis sponges using chromatographic techniques (e.g., silica gel column chromatography, HPLC) guided by bioactivity assays. Solvent partitioning (e.g., ethyl acetate extraction) separates peroxide-containing polyketides from lipid matrices. Structural analogs like plakortisinic acid are co-isolated, requiring careful dereplication via spectral databases .

Q. What bioactivity assays are commonly used to evaluate this compound’s pharmacological potential?

Standard assays include antimicrobial susceptibility testing (e.g., MIC against Staphylococcus aureus), antimalarial activity (e.g., Plasmodium falciparum inhibition), and cytotoxicity screens (e.g., MTT assay on cancer cell lines). Bioactivity-guided fractionation prioritizes compounds with low IC50 values .

Advanced Research Questions

Q. What are the key challenges in achieving stereocontrol during the total synthesis of this compound?

The bicyclic lactone core requires precise stereochemical control, often achieved via asymmetric dihydroxylation (AD) or Pd(II)-mediated hydroxycyclization-carbonylation . For example, Hayes and Kitching used AD-methodology to install chirality in the enediol precursor, followed by a Julia coupling for side-chain attachment. Competing epimerization pathways must be suppressed using optimized reaction conditions (e.g., low-temperature carbonylation) .

Q. How can researchers resolve contradictions in bioactivity data between synthetic and naturally derived this compound?

Discrepancies may arise from stereochemical impurities or contaminants in natural extracts . Validate purity via HPLC-ELSD and chiral chromatography . Compare synthetic and natural samples using NMR superimposition and bioactivity profiling (e.g., dose-response curves) to isolate structure-activity relationships .

Q. What computational strategies aid in predicting this compound’s mechanism of action?

Molecular docking (e.g., AutoDock Vina) identifies potential protein targets (e.g., cardiac ion channels), while MD simulations assess binding stability. QSAR models optimize side-chain modifications for enhanced activity. Experimental validation via knockout assays or surface plasmon resonance (SPR) is critical .

Q. How do different synthetic routes (e.g., oxa-Michael cyclization vs. palladium-mediated carbonylation) impact the scalability of this compound production?

Pd(II)-carbonylation offers high stereoselectivity but requires toxic reagents (e.g., CuCl2). Oxa-Michael cyclization is greener but may yield side products under reflux conditions. Scalability depends on catalyst recovery, solvent choice (e.g., toluene vs. CH2Cl2), and step economy. Process optimization via DoE (Design of Experiments) is recommended .

Q. What methodologies ensure reproducibility in this compound’s biological studies?

Follow FAIR data principles : document synthetic protocols (e.g., catalyst loading, reaction times), use reference standards (e.g., commercial plakortone analogs), and adhere to OECD guidelines for in vitro assays. Publish raw spectral data and crystallographic files in open repositories .

Q. How can researchers design structurally simplified analogs of this compound without compromising bioactivity?

Use scaffold-hopping strategies (e.g., replacing the peroxide bridge with a triazole) guided by pharmacophore modeling . Test analogs via high-throughput screening and validate metabolic stability using microsomal assays . Retain critical motifs like the bicyclic lactone for target engagement .

Q. How should a PICOT framework be applied to formulate research questions for in vitro studies on this compound?

  • Population : Specific cell lines (e.g., HCT-116 colorectal cancer cells).
  • Intervention : Dose ranges of this compound (e.g., 1–50 μM).
  • Comparison : Positive controls (e.g., doxorubicin).
  • Outcome : Apoptosis markers (e.g., caspase-3 activation).
  • Time : Exposure duration (e.g., 24–72 hours).
    This framework ensures hypothesis-driven experimental design and facilitates systematic literature reviews .

Methodological Considerations

  • Data Analysis : Use PCA (Principal Component Analysis) to correlate structural features with bioactivity.
  • Ethical Compliance : Adhere to Nagoya Protocol guidelines for marine sample collection.
  • Instrumentation : Employ LC-HRMS/MS for metabolomic profiling of sponge extracts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.